TC-C 14G
Overview
Description
TC-C 14G, also known by its chemical name [2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-4-morpholinyl-methanone, is a potent and high-affinity inverse agonist of the Cannabinoid-1 receptor . This compound has been primarily studied for its potential therapeutic applications, particularly in the treatment of obesity .
Preparation Methods
The synthesis of TC-C 14G involves several steps, starting with the preparation of the benzodioxole core structure. The synthetic route typically includes:
Formation of the benzodioxole core: This involves the reaction of 2,4-dichlorophenol with 4-fluorobenzaldehyde in the presence of a base to form the benzodioxole ring.
Introduction of the morpholinyl group: The benzodioxole intermediate is then reacted with morpholine in the presence of a coupling agent to introduce the morpholinyl group.
Final product formation:
Chemical Reactions Analysis
TC-C 14G undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TC-C 14G has several scientific research applications:
Chemistry: It is used as a tool compound to study the Cannabinoid-1 receptor and its role in various physiological processes.
Biology: The compound is used to investigate the effects of Cannabinoid-1 receptor inverse agonists on cellular signaling pathways.
Mechanism of Action
TC-C 14G exerts its effects by binding to the Cannabinoid-1 receptor and acting as an inverse agonist. This means that it not only blocks the receptor but also induces a conformational change that reduces the receptor’s basal activity. The molecular targets involved include the Cannabinoid-1 receptor, which is part of the G protein-coupled receptor family. The pathways affected by this compound include those related to appetite regulation, energy balance, and metabolic processes .
Comparison with Similar Compounds
TC-C 14G is unique among Cannabinoid-1 receptor inverse agonists due to its high affinity and potency. Similar compounds include:
Rimonabant: Another Cannabinoid-1 receptor inverse agonist, but with different chemical structure and pharmacokinetic properties.
Taranabant: Similar in its mechanism of action but differs in its chemical structure and therapeutic profile.
AM251: A structurally different Cannabinoid-1 receptor antagonist with distinct pharmacological properties.
This compound stands out due to its specific chemical structure, which contributes to its high efficacy and potency in modulating the Cannabinoid-1 receptor .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCKSZWMRCSPME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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